molecular formula C16H19N3O2S B2619653 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899743-01-2

1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No.: B2619653
CAS No.: 899743-01-2
M. Wt: 317.41
InChI Key: FPDMWPZGXLNIND-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a tetrahydroquinazolinone derivative featuring a hydroxyethyl group at the 1-position and a pyridin-3-ylmethylthio moiety at the 4-position. The quinazolinone core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-(2-hydroxyethyl)-4-(pyridin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-9-8-19-14-6-2-1-5-13(14)15(18-16(19)21)22-11-12-4-3-7-17-10-12/h3-4,7,10,20H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDMWPZGXLNIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the hydroxyethyl and pyridinylmethylthio groups. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the quinazolinone core to a tetrahydroquinazoline.

    Substitution: Nucleophilic substitution at the pyridinylmethylthio group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated quinazoline compound.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions starting with the preparation of the quinazolinone core. Key steps include:

  • Introduction of Hydroxyethyl Group : Often achieved through alkylation reactions.
  • Pyridinylmethylthio Group Addition : This is typically done via nucleophilic substitution reactions.

Common reagents used include aldehydes, amines, and thiols under reflux or catalytic hydrogenation conditions.

Chemistry

In the field of chemistry, 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for the exploration of new chemical properties and reactions.

Biology

This compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications similar to those in this compound have shown minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various pathogens.
  • Anticancer Properties : Research has demonstrated that tetrahydroquinazoline structures can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The presence of the pyridinyl group enhances interaction with biological targets involved in cancer progression.

Medicine

This compound is being explored for its therapeutic effects in treating neurological disorders. Its mechanism may involve modulation of specific enzymes or receptors that are crucial in disease processes.

Study 1: Antimicrobial Evaluation

A comprehensive evaluation of various thiazolidinone derivatives revealed that compounds structurally similar to this compound exhibited promising antimicrobial activity against a range of bacterial strains.

Study 2: Anticancer Activity

In vitro studies on quinazoline derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against human cancer cell lines. The incorporation of the pyridinylmethylthio group was associated with increased inhibition of cell growth and induction of apoptosis.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound’s structural uniqueness lies in its combination of hydroxyethyl and pyridinylmethylthio substituents. Key comparisons with analogous quinazolinones include:

Compound Name Substituents (Position 1 & 4) Key Functional Groups References
Target Compound 1-(2-hydroxyethyl), 4-(pyridin-3-ylmethylthio) Quinazolinone, thioether, pyridine -
4-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (2b) 4-(4-methoxyphenyl) Quinazolinone, methoxy aryl
4-(4-Chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (3a) 4-(4-chlorophenyl) Quinazolinone, thione, chloro aryl
3-Alkyl-2-(triazolylmethylthio)-2,3-dihydroquinazolin-4(1H)-one 2-(triazolylmethylthio), 3-alkyl Triazole, thioether, alkyl
  • Electronic Effects : The pyridinylmethylthio group in the target compound may act as an electron-withdrawing substituent, contrasting with the electron-donating methoxy group in 2b .
  • Solubility : The hydroxyethyl group likely improves aqueous solubility compared to aryl-substituted derivatives like 3a or 4b .
  • Biological Relevance : Triazole-containing analogues (e.g., from ) exhibit enhanced antimicrobial activity due to the triazole’s hydrogen-bonding capacity, whereas the target’s pyridine moiety may offer distinct interactions .

Physicochemical Properties

Key spectral data from analogous compounds:

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) References
2b 1674 2.08–2.49 (4H, CH₂), 3.82 (3H, OCH₃)
3a 1678 (C=S) 2.30–2.60 (4H, CH₂), 7.40–7.80 (4H, ArH)
Target ~1670–1680 (predicted) Expected: δ 2.0–3.0 (CH₂), δ 4.5–5.0 (SCH₂) -
  • The hydroxyethyl group in the target compound would introduce a broad O–H stretch (~3300 cm⁻¹) absent in 2b or 3a .
  • The pyridinylmethylthio group may deshield adjacent protons, shifting NMR signals compared to aryl-substituted analogues .

Biological Activity

1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 941979-00-6) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S with a molecular weight of 303.4 g/mol. Its structure features a tetrahydroquinazoline core substituted with a hydroxyethyl group and a pyridinylmethylthio moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H17N3O2SC_{15}H_{17}N_{3}O_{2}S
Molecular Weight303.4 g/mol
CAS Number941979-00-6

Anticancer Properties

Compounds with tetrahydroquinazoline structures have been explored for their anticancer properties. Research has demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyridinyl group may contribute to enhanced interaction with biological targets involved in cancer progression .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer signaling pathways.
  • Antioxidant Activity : The hydroxyethyl group may provide antioxidant properties, reducing oxidative stress in cells .

Study 1: Antimicrobial Evaluation

A study assessing the antimicrobial properties of various thiazolidinone derivatives found that modifications similar to those present in this compound resulted in compounds with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against various pathogens. This suggests that the compound may possess comparable antimicrobial efficacy .

Study 2: Anticancer Activity

In vitro studies on quinazoline derivatives indicated that modifications at the 4-position significantly enhanced cytotoxicity against human cancer cell lines. The incorporation of a pyridinylmethylthio group was associated with increased inhibition of cell growth and induction of apoptosis .

Q & A

Q. How can researchers design a synthetic protocol for this compound while addressing steric hindrance from the pyridin-3-ylmethylthio group?

Methodological Answer:

  • Step 1: Use a condensation reaction between 2-mercapto-5,6,7,8-tetrahydroquinazolin-2(1H)-one and 3-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage. Monitor reaction progress via TLC .
  • Step 2: Optimize solvent polarity (e.g., DMF vs. THF) to mitigate steric effects during nucleophilic substitution. Higher-polarity solvents improve solubility of bulky intermediates .
  • Step 3: Introduce the 2-hydroxyethyl group via alkylation of the quinazolinone nitrogen using 2-bromoethanol. Control temperature (60–70°C) to avoid side reactions .
  • Validation: Confirm regioselectivity using ¹H NMR (e.g., singlet for -SCH₂- at δ 3.8–4.2 ppm) and HRMS .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • FTIR: Identify key functional groups: ν(C=O) at ~1680 cm⁻¹ (quinazolinone), ν(O-H) at 3200–3400 cm⁻¹ (hydroxyethyl), and ν(C-S) at 650–700 cm⁻¹ .
  • ¹³C NMR: Verify the tetrahydroquinazolinone scaffold (C=O at δ ~160 ppm) and pyridinylmethylthio substituent (aromatic carbons at δ 120–150 ppm) .

Q. How can preliminary biological activity screening be conducted for this compound?

Methodological Answer:

  • Antimicrobial Assay: Use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth .
  • Cytotoxicity Testing: Employ MTT assays on human fibroblast cells (e.g., NIH/3T3) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and blank solvents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Modifications: Replace the pyridin-3-ylmethyl group with other heterocycles (e.g., benzimidazole or tetrazolyl) to evaluate π-π stacking or hydrogen-bonding interactions. Synthesize analogs via methods in .
  • Data Analysis: Correlate substituent electronegativity (Hammett σ values) with antimicrobial IC₅₀ using multivariate regression. Example
SubstituentIC₅₀ (µg/mL)LogP
Pyridin-3-ylmethylthio12.51.8
Benzimidazolylmethyl8.22.1
Tetrazolylmethyl18.41.2
  • Target Validation: Perform molecular docking (e.g., AutoDock Vina) against bacterial DNA gyrase (PDB: 1KZN) to prioritize analogs with stronger binding affinities .

Q. What experimental design ensures reproducibility in stability studies under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Sample at 0, 24, 48, and 72 hours. Analyze degradation via HPLC-MS .
  • Light Sensitivity: Expose to UV light (λ = 365 nm) for 24 hours. Monitor thioether oxidation (e.g., sulfoxide formation at m/z +16) .

Q. How can researchers resolve contradictions in spectroscopic data for analogs?

Methodological Answer:

  • Case Study: Conflicting ¹H NMR signals for diastereomers of hydroxyethyl-substituted analogs.
    • Solution: Use 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between the hydroxyethyl proton and quinazolinone H-5 confirm relative configuration .
  • Validation: Compare experimental HRMS with theoretical isotopic patterns (e.g., Bruker Compass DataAnalysis) to rule out impurities .

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